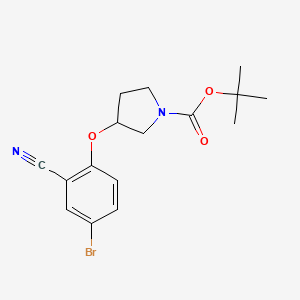

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Description

Overview and Significance in Organic Chemistry

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate occupies a prominent position within the broader landscape of nitrogen-containing heterocyclic compounds, serving as a representative example of strategically protected pyrrolidine derivatives. The compound's significance in organic chemistry stems from its multifunctional nature, incorporating both electron-withdrawing groups (cyano and bromo substituents) and a removable protecting group (tert-butyloxycarbonyl) that enables selective synthetic transformations. The structural complexity of this molecule reflects contemporary approaches to molecular design, where multiple reactive sites are incorporated to facilitate diverse synthetic pathways while maintaining stability during intermediate steps.

The pyrrolidine scaffold itself represents one of the most versatile building blocks in organic synthesis, with its five-membered ring structure providing an optimal balance between conformational flexibility and synthetic accessibility. The incorporation of the bromo and cyano substituents on the phenoxy moiety introduces sites for further functionalization through cross-coupling reactions and nucleophilic transformations, respectively. The tert-butyloxycarbonyl protecting group serves a dual purpose, both stabilizing the nitrogen center during synthetic manipulations and providing a handle for selective deprotection under controlled conditions.

The molecular architecture of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate demonstrates sophisticated synthetic planning, where each functional group contributes to the overall utility of the compound. The pyrrolidine ring adopts specific conformations that are influenced by the substitution pattern, particularly the positioning of the phenoxy group at the 3-position. This spatial arrangement creates opportunities for stereoselective reactions and provides a framework for the development of more complex molecular structures through subsequent synthetic transformations.

Table 1: Molecular Characteristics of Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Historical Context of Pyrrolidine-Based Compounds

The historical development of pyrrolidine chemistry traces back to fundamental discoveries in nitrogen heterocycle chemistry, where pyrrolidine emerged as a structural motif of exceptional importance in both natural products and synthetic compounds. Pyrrolidine, also known as tetrahydropyrrole, was first characterized as a cyclic secondary amine with the molecular formula (CH₂)₄NH, establishing the foundation for an entire class of nitrogen-containing heterocycles. The recognition of pyrrolidine's presence in natural alkaloids such as nicotine and hygrine marked the beginning of systematic investigations into the biological significance of this structural framework.

The evolution of pyrrolidine chemistry accelerated with the development of synthetic methodologies that enabled the preparation of substituted derivatives with precise control over stereochemistry and substitution patterns. The introduction of protecting group strategies, particularly the development of the tert-butyloxycarbonyl protecting group, revolutionized the synthesis of complex pyrrolidine derivatives by providing reliable methods for temporary protection of the nitrogen center. This advancement enabled chemists to perform selective transformations on other parts of the molecule without interference from the basic nitrogen atom.

The recognition of pyrrolidine derivatives as privileged scaffolds in medicinal chemistry emerged from extensive structure-activity relationship studies that demonstrated the unique properties conferred by the five-membered ring structure. The concept of "pseudorotation" in five-membered rings became particularly important, as it explained how pyrrolidine derivatives could adopt multiple conformations and thereby explore different regions of pharmacophore space. This conformational flexibility, combined with the potential for introducing multiple stereogenic centers, established pyrrolidine as a versatile platform for drug discovery and development.

The specific development of bromo-cyano substituted phenoxy derivatives represents a more recent advancement in pyrrolidine chemistry, reflecting the growing sophistication of synthetic organic chemistry in creating molecules with precisely defined electronic and steric properties. The combination of electron-withdrawing substituents with the pyrrolidine framework creates compounds with unique reactivity profiles that can be exploited in various synthetic transformations. The historical progression from simple pyrrolidine to complex derivatives like tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate illustrates the continuous evolution of synthetic methodology and molecular design principles.

Classification within Protected Aminocyclic Compounds

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate belongs to the specialized class of protected aminocyclic compounds, where the nitrogen atom of the pyrrolidine ring is temporarily masked with a tert-butyloxycarbonyl group. This classification reflects the strategic use of protecting groups in synthetic organic chemistry, where reactive functional groups are temporarily deactivated to enable selective transformations elsewhere in the molecule. The tert-butyloxycarbonyl group represents one of the most widely used protecting groups for amines due to its stability under basic conditions and ease of removal under acidic conditions.

Within the broader category of protected amines, tert-butyloxycarbonyl-protected pyrrolidines occupy a unique position due to the cyclic nature of the amine and the conformational constraints imposed by the five-membered ring. The pyrrolidine ring system, being a saturated heterocycle, exhibits different chemical behavior compared to its aromatic counterpart pyrrole, particularly in terms of basicity and nucleophilicity. The protection of the pyrrolidine nitrogen with the tert-butyloxycarbonyl group effectively converts the secondary amine into a carbamate, significantly altering its electronic properties and reactivity profile.

The classification of this compound within protected aminocyclic compounds also encompasses its role as a synthetic intermediate in the preparation of more complex molecules. The strategic placement of the protecting group allows for selective functionalization of the phenoxy substituent or modifications to the pyrrolidine ring without interference from the nitrogen atom. This approach is particularly valuable in multi-step synthetic sequences where the amine functionality must be preserved until the final deprotection step.

The subcategory of phenoxy-substituted protected pyrrolidines represents a specialized class of compounds that combine the structural features of both aromatic ethers and protected cyclic amines. The presence of both bromo and cyano substituents on the phenyl ring creates additional opportunities for classification based on the electronic properties imparted by these groups. The bromo substituent provides a handle for cross-coupling reactions, while the cyano group serves as both an electron-withdrawing group and a potential precursor to other functional groups through various transformations.

Table 2: Classification Hierarchy of Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Nitrogen Heterocycles | Contains nitrogen in ring structure |

| Secondary Class | Saturated Heterocycles | Five-membered ring without aromatic character |

| Tertiary Class | Protected Amines | Nitrogen masked with protecting group |

| Quaternary Class | Carbamate-Protected Amines | Tert-butyloxycarbonyl protection |

| Functional Subclass | Substituted Phenoxy Derivatives | Contains aromatic ether linkage |

| Synthetic Subclass | Cross-Coupling Substrates | Bromo substituent enables reactions |

Stereochemical Importance of Pyrrolidine Derivatives

The stereochemical significance of pyrrolidine derivatives stems from the inherent asymmetry that can be introduced at multiple positions within the five-membered ring structure. Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate exemplifies this stereochemical complexity, with the potential for asymmetric centers at various positions of the pyrrolidine ring, particularly at the carbon bearing the phenoxy substituent. The stereochemistry of pyrrolidine derivatives is governed by the phenomenon of "pseudorotation," an intrinsic property of saturated five-membered rings that allows them to adopt multiple conformational states.

The stereochemical behavior of pyrrolidine derivatives is fundamentally different from that of their aromatic counterparts due to the sp³-hybridization of the ring carbons, which enables efficient exploration of three-dimensional pharmacophore space. In the case of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate, the configuration at the 3-position determines the spatial orientation of the phenoxy substituent relative to the rest of the molecule. This spatial arrangement has profound implications for the compound's reactivity, physical properties, and potential biological activity.

The conformational flexibility of pyrrolidine rings is controlled by the electronic and steric properties of the substituents, with the phenoxy group in the 3-position of this compound influencing the preferred ring conformation. The electronegativity and steric bulk of the phenoxy substituent, combined with the electron-withdrawing effects of the bromo and cyano groups, create a specific conformational bias that affects the overall three-dimensional structure of the molecule. This conformational preference is further influenced by the tert-butyloxycarbonyl protecting group, which introduces additional steric considerations.

The stereochemical importance of pyrrolidine derivatives extends beyond simple conformational analysis to encompass their role as chiral building blocks in asymmetric synthesis. The ability to control the stereochemistry at multiple positions within the pyrrolidine ring makes these compounds valuable precursors for the synthesis of enantiomerically pure products. The specific case of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate demonstrates how strategic substitution can create compounds with well-defined stereochemical properties that can be exploited in subsequent synthetic transformations.

The relationship between stereochemistry and biological activity in pyrrolidine derivatives has been extensively documented, with different stereoisomers often exhibiting dramatically different biological profiles. This stereochemical dependence arises from the enantioselective nature of biological systems, where proteins and other biomolecules preferentially interact with one stereoisomer over another. The development of methods for the stereoselective synthesis of pyrrolidine derivatives has therefore become a critical area of research, with compounds like tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate serving as important synthetic targets and intermediates.

Table 3: Stereochemical Features and Implications

| Stereochemical Aspect | Description | Impact on Properties |

|---|---|---|

| Ring Conformation | Envelope conformations via pseudorotation | Affects molecular shape and reactivity |

| Substituent Configuration | Spatial arrangement of phenoxy group | Determines steric interactions |

| Protecting Group Influence | Carbamate orientation effects | Modifies conformational preferences |

| Electronic Effects | Influence of bromo/cyano substituents | Alters ring puckering preferences |

| Synthetic Utility | Stereochemical control in reactions | Enables asymmetric transformations |

| Three-Dimensional Coverage | sp³ character enables spatial exploration | Enhances pharmacophore diversity |

Properties

IUPAC Name |

tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPSEXNDSVXXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group. This step is crucial to prevent unwanted side reactions during subsequent substitutions.

- Reagents: tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine)

- Conditions: Typically performed in an inert solvent such as dichloromethane at 0 °C to room temperature.

- Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate intermediate.

Functionalization at the 3-Position of Pyrrolidine

The 3-position of the pyrrolidine ring is functionalized to introduce the phenoxy substituent. This can be achieved by nucleophilic substitution on an appropriate leaving group (e.g., mesylate or tosylate) or via palladium-catalyzed coupling.

- Starting Material: tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate or similar intermediate.

- Reagents: 4-bromo-2-cyanophenol or its derivatives.

- Catalysts: Bases such as potassium carbonate or cesium carbonate to deprotonate the phenol.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Heating at 40–80 °C for several hours to promote substitution.

Formation of the 4-Bromo-2-Cyanophenoxy Substituent

The phenoxy substituent bearing bromo and cyano groups is introduced by reacting the pyrrolidine intermediate with 4-bromo-2-cyanophenol under basic conditions.

- The bromo substituent is retained to allow further functionalization.

- The cyano group enhances the compound’s reactivity and biological activity.

Purification and Characterization

After synthesis, the compound is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry (MS) to verify molecular weight.

- High-Performance Liquid Chromatography (HPLC) to assess purity.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine + Boc2O, Et3N, DCM, 0 °C to RT | Protection of nitrogen to form tert-butyl pyrrolidine-1-carboxylate | 85–90 |

| 2 | tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate + 4-bromo-2-cyanophenol, K2CO3, DMF, 40 °C, 20–30 min | Nucleophilic substitution to install 4-bromo-2-cyanophenoxy group | 75–80 |

| 3 | Purification by chromatography | Isolation of pure tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate | — |

Note: The yields are approximate, based on related synthetic routes reported in patent literature and chemical supplier data.

Research Findings and Optimization

- The use of tert-butyl dicarbonate for nitrogen protection is well-established and provides high selectivity and stability under reaction conditions.

- The nucleophilic aromatic substitution on 4-bromo-2-cyanophenol proceeds efficiently under mild heating with potassium carbonate as base, avoiding harsh conditions that could decompose sensitive functional groups.

- Solvent choice impacts reaction rate and yield; polar aprotic solvents such as DMF or THF facilitate the substitution by stabilizing the phenolate ion.

- Stereochemical integrity is maintained by starting from enantiomerically pure pyrrolidine derivatives, as indicated by the (S) configuration in commercial samples.

- The bromo substituent remains intact, allowing further cross-coupling reactions if desired, enhancing synthetic versatility.

Data Table Summary

| Parameter | Details |

|---|---|

| Compound Name | Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate |

| Molecular Formula | C16H19BrN2O3 |

| Molecular Weight | 367.24 g/mol |

| Key Reagents | Pyrrolidine derivative, tert-butyl dicarbonate, 4-bromo-2-cyanophenol, potassium carbonate |

| Solvents | Dichloromethane, DMF, THF |

| Reaction Temperature | 0 °C to 80 °C (varies by step) |

| Typical Yield Range | 75–90% per step |

| Stereochemistry | (S)-configuration maintained |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives of this compound can inhibit tumor growth in vitro, making it a candidate for further development in cancer therapeutics.

Neuropharmacology:

Research into the neuropharmacological effects of this compound suggests that it may act on neurotransmitter systems. Its ability to penetrate the blood-brain barrier could make it useful for treating neurological disorders. Studies are ongoing to evaluate its efficacy and safety profile in preclinical models of conditions such as depression and anxiety.

Agricultural Applications

Pesticide Development:

The compound's unique properties have led to exploration in the field of agrochemicals, particularly as a potential pesticide. Its efficacy against specific pests has been tested, showing promise as an environmentally friendly alternative to conventional pesticides. The incorporation of bromo and cyano groups enhances its activity against a range of agricultural pests.

Herbicide Formulation:

In addition to its insecticidal properties, tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate has been assessed for use in herbicide formulations. Its selective action on certain weed species could provide a new tool for crop management, reducing the reliance on broad-spectrum herbicides.

Materials Science

Polymer Chemistry:

The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a monomer or additive in the production of specialty polymers with enhanced properties, such as increased thermal stability or improved mechanical strength. Research is focused on developing new materials for applications in coatings and adhesives.

Nanotechnology:

In nanotechnology, tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is being explored for its potential use in the synthesis of nanoparticles. Its ability to stabilize nanoparticles during synthesis could lead to advancements in drug delivery systems and diagnostic applications.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer Research | Demonstrated inhibition of tumor cell proliferation in vitro; potential for drug development. |

| Study B | Neuropharmacology | Indicated modulation of neurotransmitter systems; ongoing evaluation in animal models. |

| Study C | Agricultural Science | Effective against specific pests; potential development as a novel pesticide. |

| Study D | Materials Science | Used as a monomer in polymer synthesis; enhanced material properties observed. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and cyanophenoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The 4-bromo-2-cyanophenoxy group in the target compound provides distinct electronic and steric properties compared to chloro-hydroxyphenyl (compound 35) or methoxy/dimethoxymethyl pyridine derivatives. Bromine enhances electrophilic reactivity, while the cyano group facilitates nucleophilic substitutions .

Synthetic Accessibility: Compound 35 was synthesized in 50% yield using Method C (cross-coupling of a brominated intermediate), suggesting that similar methods could apply to the target compound. However, the presence of a cyano group may require specialized conditions to avoid hydrolysis or side reactions .

Molecular Weight and Complexity :

- The target compound (367.24 g/mol) is lighter and less complex than compound 35 (455.92 g/mol), which may improve solubility and ease of purification. Pyridine derivatives (e.g., 385.26–443.30 g/mol) occupy an intermediate range, with dimethoxymethyl groups adding bulk .

Functional Group Reactivity

- Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, compound 35’s chloro group may require harsher conditions for substitution .

- Cyano vs. Hydroxyl/Methoxy: The cyano group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic attack. In contrast, methoxy or hydroxyl groups (as in compound 35 or pyridine derivatives) are electron-donating, directing reactions to specific positions .

Biological Activity

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a synthetic compound notable for its complex structure, which includes a tert-butyl group, a pyrrolidine ring, and a 4-bromo-2-cyanophenoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Chemical Structure and Properties

- Molecular Formula : C16H19BrN2O

- Molecular Weight : Approximately 357.23 g/mol

The structure of this compound allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine and cyano groups enhances its binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating the activity of target proteins involved in various physiological processes.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Compounds structurally related to tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate have shown anti-inflammatory properties by inhibiting prostaglandin and leukotriene synthesis . This suggests that this compound may also possess similar effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer or metabolic disorders.

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory activities of pyrrolidine derivatives, revealing that certain compounds exhibited equipotent effects compared to indomethacin, a commonly used anti-inflammatory drug. These findings suggest potential applications for tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of structural features in determining the biological activity of similar compounds. Variations in functional groups significantly influence binding affinity and selectivity towards biological targets. These insights can guide the design of new derivatives with enhanced efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Pyrrolidine ring with bromine | Potential enzyme inhibitor |

| Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate | Piperidine ring with formyl group | Anti-inflammatory properties |

| Tert-butyl bromoacetate | Simple ester structure | Limited biological activity |

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological properties compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrrolidine-tert-butyl carboxylate precursor with a brominated/cyanated phenol derivative. For example:

- Step 1 : Activation of the hydroxyl group on 4-bromo-2-cyanophenol using a base (e.g., triethylamine) in dichloromethane (DCM) at 0–20°C .

- Step 2 : Coupling with tert-butyl pyrrolidine carboxylate derivatives under catalytic conditions (e.g., DMAP) to form the ether linkage .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization yields >90% purity in optimized protocols .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation employs:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm; tert-butyl group at δ 1.4 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHBrNO: 375.07) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures, particularly for stereoisomers .

Q. What are the recommended storage conditions for this compound?

Store at +4°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or degradation of the cyanophenoxy group .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselective synthesis requires:

- Chiral precursors : Use enantiomerically pure pyrrolidine intermediates (e.g., (R)- or (S)-configured tert-butyl pyrrolidine carboxylates) .

- Reaction optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and temperature to favor specific transition states. For example, low temperatures (0°C) minimize racemization .

- Catalytic asymmetric methods : Chiral catalysts (e.g., BINOL-derived phosphates) for kinetic resolution in coupling reactions .

Q. How to address discrepancies in spectral data for this compound?

Contradictions in NMR or MS data often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl vs. DMSO-d) for NMR comparisons .

- Impurity profiling : Use HPLC-MS to detect side products (e.g., de-brominated or oxidized derivatives) .

- Dynamic processes : Variable-temperature NMR to identify conformational flexibility in the pyrrolidine ring .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protecting group optimization : Use tert-butyl esters for carboxylate protection due to their stability under basic/acidic conditions .

- Microwave-assisted synthesis : Reduces reaction times for slow steps (e.g., coupling reactions) .

- Table: Yield Optimization Examples

| Step | Method | Yield | Reference |

|---|---|---|---|

| Bromophenoxy coupling | Column chromatography | 78% | |

| Cyanophenoxy formation | Recrystallization | 94% | |

| Deprotection | TFA/DCM | 80% |

Methodological Challenges

Q. How to mitigate competing side reactions during functionalization?

- Selective bromination : Use directing groups (e.g., cyano) to favor para-substitution on the phenol ring .

- Protection of reactive sites : Temporarily block the pyrrolidine nitrogen with Boc groups to prevent unwanted alkylation .

Q. What analytical techniques resolve complex mixtures in reaction crude?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in diastereomeric mixtures .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Data-Driven Insights

- SHELX refinement parameters : For crystallographic studies, anisotropic displacement parameters (ADPs) and hydrogen bonding networks are critical for accurate structural models .

- Thermodynamic stability : DFT calculations predict the tert-butyl group’s steric effects stabilize the pyrrolidine ring conformation (ΔG ≈ -2.3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.